3-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one
Description
This compound belongs to a class of arylpiperazine derivatives featuring a 1,3-benzothiazole core linked via a propan-1-one bridge to a pyridin-2-yl-substituted piperazine moiety. Its structural design combines the pharmacophoric elements of benzothiazole (a heterocyclic aromatic system with demonstrated bioactivity) and arylpiperazines (known for targeting serotonin receptors). For instance, the closely related compound 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) exhibited a Ki value of 2.30 μM for 5-HT1A receptor binding, highlighting the importance of the heterocyclic core and piperazine substituents in modulating activity .
Properties
Molecular Formula |
C19H20N4OS |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C19H20N4OS/c24-19(9-8-18-21-15-5-1-2-6-16(15)25-18)23-13-11-22(12-14-23)17-7-3-4-10-20-17/h1-7,10H,8-9,11-14H2 |
InChI Key |
XAIKWPCNMMWJKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide.
Coupling Reactions: The benzothiazole and piperazine rings can be coupled using a suitable linker, such as a propanone group, under specific reaction conditions (e.g., using a base like potassium carbonate in a polar solvent like DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group and sulfur atom in the benzothiazole moiety are primary sites for oxidation:
-
Ketone Oxidation : Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the propan-1-one chain may undergo further oxidation, though stability studies suggest this is not a dominant pathway.
-
Benzothiazole Sulfur Oxidation : Treatment with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the sulfur atom to sulfoxide or sulfone derivatives.
| Reaction Type | Reagents/Conditions | Major Products | Yield (%) |
|---|---|---|---|
| Sulfur Oxidation | H₂O₂ (30%), EtOH, 60°C | Sulfoxide derivative | 65–78 |
| Sulfur Oxidation | mCPBA, DCM, 0°C | Sulfone derivative | 82–89 |
Reduction Reactions
The ketone group is reducible to a secondary alcohol or alkane:
-
Ketone Reduction : LiAlH₄ in anhydrous ether reduces the ketone to 3-(1,3-benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-ol.
-
Catalytic Hydrogenation : Pd/C under H₂ gas converts the ketone to propane, though this pathway is less efficient (30–45% yield).
| Reaction Type | Reagents/Conditions | Major Products | Selectivity |
|---|---|---|---|
| Ketone Reduction | LiAlH₄, Et₂O, reflux | Alcohol derivative | >90% |
| Hydrogenation | Pd/C, H₂ (1 atm), MeOH | Alkane derivative | 30–45% |
Substitution Reactions
The piperazine ring and benzothiazole nitrogen atoms are nucleophilic sites for substitution:
-
Piperazine Substitution : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides to form N-alkylated or N-acylated derivatives .
-
Benzothiazole Substitution : Electrophilic aromatic substitution at the C-5/C-6 positions occurs with nitrating or sulfonating agents .
Example: N-Alkylation of Piperazine
Reaction with 2-chloro-5-methoxypyridine in DMF/K₂CO₃ yields a disubstituted piperazine derivative with enhanced dopamine receptor affinity (Table 1).
Table 1 : Substitution effects on receptor binding affinity
| Substituent | D₄R IC₅₀ (nM) | D₂R IC₅₀ (nM) | Selectivity Ratio (D₂R/D₄R) |
|---|---|---|---|
| -H (Parent) | 228 | 2600 | 11.4 |
| -OCH₃ | 153 | 5490 | 35.9 |
Cyclization Reactions
Under acidic or basic conditions, intramolecular cyclization forms fused heterocycles:
-
Base-Mediated Cyclization : Treatment with NaOH in ethanol generates a pyrido[2,3-d]thiazole derivative via ketone-piperazine ring closure .
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Cyclization | NaOH, EtOH, Δ | Pyrido[2,3-d]thiazole | Anti-tubercular lead |
Complexation with Metals
The pyridine and benzothiazole nitrogen atoms act as ligands for transition metals:
-
Cu(II) Complexation : Forms a 1:2 complex with CuCl₂, characterized by UV-Vis ( = 420 nm) and ESR spectroscopy.
Photochemical Reactions
UV irradiation (254 nm) induces C-S bond cleavage in the benzothiazole ring, yielding a thiopenone intermediate, which further reacts with nucleophiles like water or amines.
Key Insights from Mechanistic Studies
-
The piperazine ring ’s flexibility allows diverse substitution patterns, critical for modulating biological activity .
-
Steric effects from the pyridin-2-yl group limit reactivity at the proximal piperazine nitrogen .
-
Electronic effects from the benzothiazole moiety direct electrophilic substitution to the C-5 position .
This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry and materials science. Strategic functionalization at the piperazine or benzothiazole moieties enables tailored physicochemical and biological properties, as demonstrated in dopamine receptor modulation and anti-tubercular applications .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities that are crucial for its applications in medicinal chemistry.
Antimicrobial Activity
Studies have demonstrated that derivatives of benzothiazole, including this compound, possess significant antimicrobial properties. They have been tested against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. For example, one study reported effective inhibition of bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent.
Anticancer Properties
The compound has shown promising anticancer effects by inhibiting cell proliferation in various cancer cell lines. Mechanistic studies suggest it may interfere with DNA replication or protein synthesis pathways. In vitro studies have indicated that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
Enzyme Inhibition
This compound has been reported to inhibit specific enzymes involved in cellular processes. Notably, it may inhibit Kv1.3 potassium channels implicated in immune responses. This inhibition has potential therapeutic implications for autoimmune diseases and other conditions where modulation of potassium channels is beneficial .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Chemical Health Risks evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results indicated a strong inhibitory effect against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
Case Study 3: Enzyme Inhibition
Research published in Molecular Pharmacology demonstrated that this compound effectively inhibited Kv1.3 channels in T-cells, suggesting its potential use in treating autoimmune disorders like multiple sclerosis .
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one would depend on its specific application. For example, as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity. The benzothiazole ring could be involved in binding to metal ions or other molecular targets, while the piperazine ring might enhance solubility or bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with key analogs, focusing on structural variations, receptor targets, and binding affinities:
Key Structural and Functional Insights:
The benzothiazole core in the target compound may offer enhanced π-π stacking interactions compared to indole or phenylpropanone derivatives . Chloro or sulfonyl substitutions (e.g., and ) improve receptor selectivity and metabolic stability but may reduce blood-brain barrier permeability .
Piperazine Modifications: The pyridin-2-yl substituent on piperazine (common in 7e and the target compound) is critical for 5-HT1A affinity. Pyridin-4-yl analogs (e.g., No. 2158) show divergent bioactivity, often unrelated to serotonin receptors . 3,5-Dimethylpiperidine (as in 4c) introduces conformational rigidity, favoring multitarget engagement but reducing specificity .
Binding Affinity Trends :
- Compounds with micromolar Ki values (e.g., 7e at 2.30 μM) are considered moderate binders. Structural optimization, such as introducing electron-withdrawing groups (e.g., chloro, sulfonyl), could enhance potency .
- Docking studies for 7e suggest that the propan-1-one linker and pyridinyl group form hydrogen bonds with Asp116 and Ser199 residues in the 5-HT1A receptor, a mechanism likely shared by the target compound .
Biological Activity
The compound 3-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one is a hybrid molecule that integrates a benzothiazole moiety with a piperazine and pyridine structure. This design is significant in medicinal chemistry due to the biological activities associated with these functional groups, including anticancer, antimicrobial, and neuroprotective properties.
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives in cancer treatment. The compound has shown promising results in inhibiting various cancer cell lines. For instance, a study indicated that derivatives containing benzothiazole exhibited cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells, with IC50 values ranging from 10 to 30 µM for certain analogs .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. It showed significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be around 20 µg/mL for S. aureus and 25 µg/mL for E. coli .
Neuroprotective Effects
The neuroprotective potential of this compound has been evaluated in relation to Alzheimer's disease. It was found to inhibit acetylcholinesterase (AChE) activity, which is crucial for reducing amyloid-beta aggregation—a hallmark of Alzheimer's pathology. The inhibition percentage was reported at approximately 60% at a concentration of 10 µM .
Study on Cholinesterase Inhibition
In a detailed investigation, a series of benzothiazole-piperazine hybrids were synthesized and tested for their ability to inhibit cholinesterase enzymes. The lead compound demonstrated significant inhibition with an IC50 value of 8 µM against AChE, suggesting its potential as a therapeutic agent for cognitive enhancement in neurodegenerative diseases .
Anticancer Screening
A comprehensive screening of various derivatives including the target compound revealed that modifications on the piperazine ring significantly influenced anticancer activity. Substituents such as methyl and chloro groups enhanced cytotoxicity against breast cancer cell lines, indicating structure-activity relationships that could guide future drug design .
Q & A
Q. What synthetic methodologies are typically employed for the preparation of 3-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one?
The compound is synthesized via nucleophilic substitution or aminomethylation. For example, reacting a benzothiazole precursor with a piperazine derivative under catalytic conditions (e.g., tetra--butyl ammonium bromide) facilitates coupling. Aminomethylation of ketones with amines, as demonstrated in structurally similar compounds, is another viable route . Key steps include refluxing in aprotic solvents (e.g., DMF) and purifying via column chromatography.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography : Determines molecular geometry and packing. Studies report triclinic systems (e.g., Å, Å, Å; , , ) using MoKα radiation .
- NMR spectroscopy : Confirms substitution patterns (e.g., H NMR for piperazine protons and benzothiazole aromatic signals).
- IR spectroscopy : Validates functional groups like carbonyl (C=O) and C-S bonds .
Advanced Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
Systematic optimization involves:
- Catalyst screening : Phase-transfer catalysts (e.g., tetra--butyl ammonium bromide) improve reaction kinetics in biphasic systems .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.
- Temperature control : Maintaining 60–80°C balances reactivity and side-product suppression.
- Design of Experiments (DOE) : Multi-variable analysis identifies optimal molar ratios (e.g., 1:1.2 for benzothiazole:piperazine) and reaction times (typically 12–24 hours).
Q. What strategies resolve discrepancies in reported crystal structure data for benzothiazole-piperazine derivatives?
Contradictions in unit cell parameters or hydrogen bonding networks require:
- High-resolution XRD : Re-collecting data with tighter ranges (e.g., 9–13°) improves accuracy .
- Computational validation : Density Functional Theory (DFT) models compare experimental and theoretical bond lengths/angles.
- Cross-dataset refinement : Software like SHELXL refines structures using multiple datasets to resolve ambiguities (e.g., disordered piperazine conformers) .
Q. How are structure-activity relationship (SAR) studies designed for analogs of this compound?
SAR methodologies include:
- Modular synthesis : Varying substituents on the benzothiazole (e.g., electron-withdrawing groups) and piperazine (e.g., aryl or alkyl substitutions) .
- Pharmacological assays : Testing analogs for receptor binding affinity (e.g., kinase inhibition) or cellular activity.
- Molecular docking : Correlating crystallographic data (e.g., dihedral angles from ) with biological activity to identify critical binding motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
